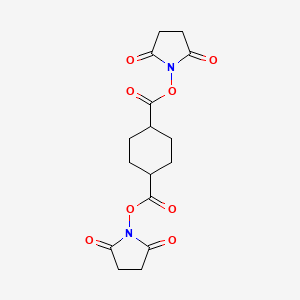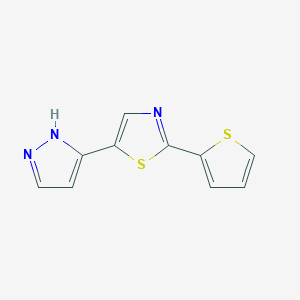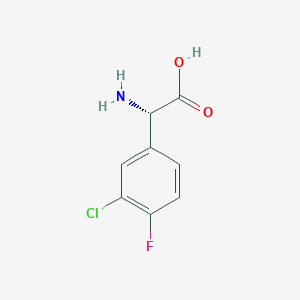
4-Nitrophenyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-nitrophenol and 4-hydroxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl 4-hydroxybenzoate typically involves the esterification reaction between 4-nitrophenol and 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts, such as solid acid catalysts, can improve the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under controlled conditions.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-hydroxybenzoic acid.
Reduction: 4-aminophenyl 4-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Nitrophenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of more complex organic molecules.
Biology: Employed in enzyme assays to study the activity of esterases and other hydrolytic enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 4-hydroxybenzoate primarily involves its hydrolysis to release 4-nitrophenol and 4-hydroxybenzoic acid. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The released 4-nitrophenol can further undergo reduction or other chemical transformations, depending on the conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Similar ester compound used in enzyme assays.
4-Nitrophenyl phosphate: Used as a substrate in phosphatase assays.
4-Hydroxybenzoic acid esters (Parabens): Widely used as preservatives in cosmetics and pharmaceuticals.
Uniqueness
4-Nitrophenyl 4-hydroxybenzoate is unique due to its dual functional groups (nitro and hydroxyl) on the aromatic rings, which allow for a wide range of chemical reactions and applications. Its ability to undergo hydrolysis and release 4-nitrophenol makes it particularly useful in enzymatic studies and as a model compound in organic synthesis.
Propriétés
Formule moléculaire |
C13H9NO5 |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H9NO5/c15-11-5-1-9(2-6-11)13(16)19-12-7-3-10(4-8-12)14(17)18/h1-8,15H |
Clé InChI |
CYWNZPAZMXPMFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509544.png)
![(2-{[2,3-Bis(octadeca-9,12-dienoyloxy)propoxy(hydroxy)phosphoryl]oxy}ethyl)trimethylaminyl](/img/structure/B12509548.png)
![tert-butyl N-[(E)-4-(tert-butoxycarbonylamino)but-2-enyl]carbamate](/img/structure/B12509556.png)
![2-Amino-3-[4-(tert-butoxy)phenyl]-2-methylpropanoic acid](/img/structure/B12509560.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine](/img/structure/B12509567.png)


![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)



